2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Description
2-(4-Chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a 4-chlorophenyl group at position 2 and a carboxamide group linked to a 4-(trifluoromethoxy)phenyl moiety at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the chlorophenyl moiety contributes to electronic and steric effects, influencing target binding .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-11-3-1-10(2-4-11)16-23-14(9-26-16)15(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOHIAARDMIXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethoxyphenyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further functionalized to introduce the trifluoromethoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 1.75 |
| A-431 | 1.98 |
| HT29 | 1.61 |
These results suggest that the compound is a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against common pathogens. A study assessed its antibacterial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings indicate the potential of this compound as an antimicrobial agent.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Case Study 1: Cytotoxicity Evaluation
In a comparative study of thiazole derivatives, this compound exhibited notable cytotoxic effects on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This Compound | MCF7 | 1.75 |
This data underscores its potential as an anticancer agent.
Case Study 2: Antibacterial Evaluation
A study evaluated the antibacterial activity of several thiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The results indicate that this compound possesses significant antibacterial activity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Biochemical Insights
- Antimicrobial Activity : Compounds like 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (MIC: 5 µM against Mycobacteria) highlight the role of lipophilic substituents in enhancing membrane penetration . The target compound’s trifluoromethoxy group may similarly improve bioavailability but requires experimental validation.
- Kinase Inhibition: Thiazole derivatives with arylidene or benzylidene groups (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine) inhibit cyclin-dependent kinases (CDKs) via π-π stacking and hydrogen bonding . The target compound’s carboxamide group may facilitate similar interactions.
- CYP51 Inhibition: Pyridine-based analogues (e.g., UDO and UDD) inhibit Trypanosoma cruzi CYP51 with IC₅₀ values comparable to posaconazole . While the target compound lacks a pyridine ring, its trifluoromethoxy group could modulate CYP binding affinity.
Physicochemical Properties
- Metabolic Stability: Chlorophenyl and trifluoromethoxy groups reduce oxidative metabolism, as seen in related compounds like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (95% purity, stable under physiological conditions) .
Biological Activity
The compound 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C17H10ClF3N2O2S
- Molecular Weight : 398.79 g/mol
- CAS Number : [Not specified]
- Structure : The compound features a thiazole ring substituted with a chlorophenyl and a trifluoromethoxy phenyl group.
Anticancer Properties
Recent studies have demonstrated that compounds related to thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest. For example, compounds derived from thiazoles have been reported to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Some related compounds have shown effectiveness against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis.
Case Studies
- Cytotoxicity Evaluation :
- Mechanistic Insights :
- Selectivity Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H10ClF3N2O2S |
| Molecular Weight | 398.79 g/mol |
| Anticancer Activity (MCF-7) | IC50 = 0.28 µg/mL |
| Antimicrobial Activity | Active against M. tuberculosis |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide?
The compound is typically synthesized via condensation reactions involving thiazole ring formation. Key steps include:
- Thiazole core assembly : Reacting thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole ring .
- Carboxamide linkage : Coupling the thiazole-4-carboxylic acid intermediate with 4-(trifluoromethoxy)aniline using coupling agents like EDC/HOBt in DMF .
- Critical conditions : Temperature control (<60°C) and anhydrous solvents are essential to minimize side reactions (e.g., hydrolysis of the trifluoromethoxy group) .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of analytical techniques is used:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., chlorophenyl at C2, carboxamide at C4) and detect impurities .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 413.02 for CHClFNOS) .
- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S within ±0.4% .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or ion channels (e.g., TRPV1) to identify mechanistic pathways .
Advanced Research Questions
Q. How can researchers address contradictory data in reported IC50_{50}50 values across cell lines?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., incubation time, serum concentration) to reduce batch effects .
- Metabolic stability : Use hepatic microsomal stability assays (e.g., human liver microsomes) to assess compound degradation .
- Off-target interactions : Employ selectivity panels (e.g., Eurofins CEREP Profile) to rule out non-specific binding .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations improve bioavailability .
- Metabolic blocking : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation .
- Toxicity mitigation : Structure-activity relationship (SAR) studies can guide substitutions (e.g., replacing chlorine with methyl groups) to lower hepatotoxicity .
Q. Which crystallographic techniques resolve structural ambiguities in polymorphic forms?
- Single-crystal X-ray diffraction (SXRD) : SHELX software refines atomic coordinates and thermal parameters to confirm the thiazole-carboxamide dihedral angle (~15°) .
- Powder XRD : Identifies polymorphs by comparing experimental vs. simulated diffraction patterns .
Key Considerations for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
